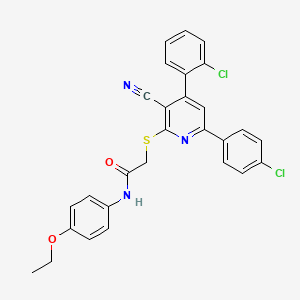

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC20140527

Molecular Formula: C28H21Cl2N3O2S

Molecular Weight: 534.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H21Cl2N3O2S |

|---|---|

| Molecular Weight | 534.5 g/mol |

| IUPAC Name | 2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C28H21Cl2N3O2S/c1-2-35-21-13-11-20(12-14-21)32-27(34)17-36-28-24(16-31)23(22-5-3-4-6-25(22)30)15-26(33-28)18-7-9-19(29)10-8-18/h3-15H,2,17H2,1H3,(H,32,34) |

| Standard InChI Key | TZJSJTVTIRUXOU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |

Introduction

The compound 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule featuring a thioether linkage and a substituted acetamide moiety. It includes elements such as chlorine, nitrogen, and sulfur, contributing to its potential biological activities. This compound is structurally similar to other acetamide derivatives, which have been studied for their applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Synthesis and Reaction Pathways

The synthesis of similar compounds typically involves multiple steps, including the formation of the pyridine ring and the introduction of chlorophenyl groups. These synthetic routes can be optimized for yield and purity through adjustments in temperature, pressure, and solvent choice.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume